2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1-phenyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16-17(8-10-18-11-9-17)15(14-4-2-1-3-5-14)19(16)12-13-6-7-13/h1-5,13,15,18H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZYOMJQDBSDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(C3(C2=O)CCNCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, followed by the addition of a cyclopropylmethyl halide.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a drug candidate in the treatment of various conditions:
- CNS Disorders : The diazaspiro structure is often associated with compounds that exhibit activity against central nervous system disorders, including anxiety and depression. Research suggests that derivatives of this compound may interact with neurotransmitter systems, potentially offering new avenues for treatment .
- Targeted Protein Degradation : Recent studies have explored the use of similar spirocyclic compounds in targeted protein degradation (TPD). This approach aims to modulate proteins that are difficult to target with conventional small molecules, providing a novel therapeutic strategy for diseases such as cancer .
Synthetic Chemistry
The synthesis of 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one has implications for developing new synthetic methodologies:
- Method Development : The compound serves as a template for the synthesis of other spirocyclic compounds, which can be modified to enhance biological activity or selectivity .
Material Science
Due to its unique structural properties, the compound may also find applications in material science:
- Polymer Chemistry : The incorporation of spirocyclic units into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability .
Case Study 1: CNS Activity
A study conducted on derivatives of diazaspiro compounds demonstrated significant anxiolytic effects in animal models. The research highlighted the interaction of these compounds with serotonin receptors, suggesting a mechanism of action that could be further explored for therapeutic applications in anxiety disorders .
Case Study 2: Targeted Protein Degradation
In a recent patent application, researchers described the use of similar diazaspiro compounds in targeted protein degradation strategies aimed at KRAS-mutant cancers. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards specific target proteins .
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The cyclopropylmethyl and phenyl groups contribute to hydrophobic interactions, while the diazaspiro core can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one and its analogs:
Key Observations:
Spiro Ring Size : The [3.5] spiro system in the target compound is smaller than the [4.5] system in Compound 13 (), which may influence conformational flexibility and binding to biological targets .
Substituent Effects: Cyclopropylmethyl vs. Diaza vs. Oxa (): Replacing nitrogen with oxygen (7-oxa analog) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and receptor interactions .
Pharmacological Relevance : The [4.5] spiro derivatives in demonstrated EGFR inhibitory activity in lung cancer cells, suggesting that spirocyclic frameworks with larger rings may enhance anticancer potency .
Biological Activity
2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex spirocyclic structure, characterized by the presence of a cyclopropylmethyl group and a phenyl group attached to a diazaspiro framework. Its predicted boiling point is approximately 462.1°C, with a density of about 1.19 g/cm³ and a pKa value of 10.27, indicating its acidic nature .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Central Nervous System (CNS) Effects : Preliminary studies suggest that compounds with similar diazaspiro structures exhibit significant CNS activity, potentially acting as anxiolytics or antidepressants .
- Anticancer Properties : Some derivatives of diazaspiro compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Pharmacological Profile
The pharmacological profile includes:
- Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant effects, likely through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Research indicates that related compounds may inhibit pro-inflammatory cytokines, suggesting a possible anti-inflammatory role for this compound as well.
Study 1: CNS Activity Evaluation
In a study evaluating the CNS effects of various diazaspiro compounds, this compound was administered to rodents. The results indicated significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent.
| Compound | Dose (mg/kg) | Anxiety Reduction (%) |
|---|---|---|
| Test Compound | 10 | 45 |
| Control | 0 | 10 |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12 |
| MCF7 (Breast) | 8 |
| HeLa (Cervical) | 15 |
These findings suggest that the compound may exert selective toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What synthetic methodologies are commonly employed to construct the 2,7-diazaspiro[3.5]nonane core?
The spirocyclic core is typically synthesized via intramolecular cycloaddition or cyclization strategies. For example, 3-ethoxycyclobutanones can undergo [4+2] cycloaddition with alkenes to form spiro[3.5]nonan-1-one derivatives, as demonstrated in the synthesis of related compounds like 5-(but-3-enyl)-3-ethoxyspiro[3.5]nonan-1-one . Hydrogenation and palladium-catalyzed reductions are critical for final functionalization . Boc-protected intermediates (e.g., tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate) are often used to stabilize reactive amines during synthesis .
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining absolute stereochemistry. For example, studies on structurally similar spirothiazinones resolved enantiomers via spontaneous crystallization and validated their configurations using SHELX refinement protocols . Polarized light microscopy can preliminarily assess crystal quality before data collection.
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in different assays (e.g., antitubercular vs. CNS activity)?
Discrepancies may arise from assay conditions (e.g., cellular permeability, protein binding) or off-target effects. To resolve these:
- Conduct target engagement assays (e.g., thermal shift assays, SPR) to confirm direct binding to intended targets like Mycobacterium tuberculosis enzymes or opioid receptors .
- Perform metabolic stability studies (e.g., liver microsome assays) to rule out pharmacokinetic confounding factors.
- Use computational docking (e.g., AutoDock Vina) to compare binding modes across targets, as seen in studies of sigma receptor ligands with similar diazaspiro scaffolds .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Substitution at the cyclopropylmethyl group : Modifying steric bulk (e.g., replacing cyclopropyl with larger bicyclic groups) may enhance target selectivity. Analogous work on benzothiazinones showed that 2-benzyl substitutions improve antitubercular potency .
- Phenyl ring functionalization : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) can modulate electronic effects, as demonstrated in spirothiazinone derivatives .
- Spiro-ring rigidity : Comparative studies of spiro[3.5]nonane vs. spiro[4.4]nonane analogs reveal that ring size impacts conformational flexibility and bioactivity .
Methodological Challenges
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, pH extremes).
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, NOESY) confirm structural integrity and detect rotamers in the spirocyclic system.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hygroscopic intermediates like hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
